3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one
Description
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one is a quinazolinone derivative featuring a phenyl group at position 3 and a (2-phenylethyl)aminomethyl substituent at position 2. Quinazolin-4(3H)-ones are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. Modifications at positions 2 and 3 significantly influence pharmacological properties, including analgesic, anticancer, and enzyme inhibitory activities .
Properties
CAS No. |
19062-63-6 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-phenyl-2-[(2-phenylethylamino)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H21N3O/c27-23-20-13-7-8-14-21(20)25-22(26(23)19-11-5-2-6-12-19)17-24-16-15-18-9-3-1-4-10-18/h1-14,24H,15-17H2 |
InChI Key |
DLFWMHMNQQPXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chloromethylation and Nucleophilic Substitution
A two-step approach involves chloromethylation of the quinazolinone core followed by amine substitution. 3-Phenylquinazolin-4(3H)-one 2 undergoes chloromethylation using chloroacetyl chloride in the presence of triethylamine, yielding 2-chloromethyl-3-phenylquinazolin-4(3H)-one 3 (Scheme 2).
Scheme 2 : Chloromethylation of 3-phenylquinazolin-4(3H)-one.
$$ \text{3-Phenylquinazolin-4(3H)-one} \xrightarrow{\text{ClCH}2\text{COCl, Et}3\text{N}} \text{2-Chloromethyl-3-phenylquinazolin-4(3H)-one} $$ .
Subsequent nucleophilic substitution with 2-phenylethylamine 4 in acetonitrile containing potassium carbonate and potassium iodide affords the target compound 5 (Scheme 3). Solvent-free modifications using polyethylene glycol (PEG-400) and mechanical grinding enhance reaction efficiency, achieving yields exceeding 80%.
Scheme 3 : Amine substitution at the 2-position.
$$ \text{2-Chloromethyl-3-phenylquinazolin-4(3H)-one} + \text{2-Phenylethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{KI, PEG-400}} \text{3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one} $$ .
One-Pot Microwave-Assisted Synthesis
Combinatorial approaches under microwave irradiation streamline the synthesis. Anthranilic acid 1 reacts with phenyl isocyanate 6 in ethanol to form a thiourea intermediate 7 , which cyclizes under basic conditions to yield 3-phenylquinazolin-4(3H)-one 2 (Scheme 4). Concurrent alkylation with 2-phenylethylamine 4 and ethyl bromoacetate 8 in dimethylformamide (DMF) under microwave irradiation (150°C, 10 min) directly furnishes the target compound 5 in 72–85% yield.
Scheme 4 : Microwave-promoted one-pot synthesis.
$$ \text{Anthranilic acid} + \text{Phenyl isocyanate} \xrightarrow{\text{EtOH, rt}} \text{Thiourea intermediate} \xrightarrow{\text{Base, Microwave}} \text{3-Phenylquinazolin-4(3H)-one} \xrightarrow{\text{2-Phenylethylamine, Ethyl bromoacetate}} \text{Target compound} $$ .
Solid-Phase Synthesis for High-Throughput Production
Houghten’s traceless solid-phase method enables modular diversification. The p-methyl benzhydryl amine (MBHA) resin 9 is functionalized with o-nitrobenzoic acid 10 , followed by reduction to the amine 11 (Scheme 5). Condensation with 2-phenylethylamine 4 and cyclative cleavage releases the target compound 5 with >90% purity. This method facilitates parallel synthesis for structure-activity relationship (SAR) studies.
Scheme 5 : Solid-phase synthesis route.
$$ \text{MBHA resin} \xrightarrow{\text{o-Nitrobenzoic acid}} \text{Resin-bound intermediate} \xrightarrow{\text{Reduction}} \text{Amine intermediate} \xrightarrow{\text{2-Phenylethylamine, Cyclization}} \text{Target compound} $$ .
Mechanistic Insights and Optimization
Role of Base and Solvent
The choice of base critically influences substitution efficiency. Potassium carbonate in polar aprotic solvents (e.g., acetonitrile) promotes deprotonation of 2-phenylethylamine, enhancing nucleophilicity. PEG-400 acts as a phase-transfer catalyst in solvent-free conditions, reducing reaction time from hours to minutes.
Temperature and Reaction Monitoring
Microwave irradiation accelerates reaction kinetics by enabling rapid heating, minimizing side reactions such as hydrolysis of the chloromethyl intermediate. Monitoring via LC–MS ensures intermediate stability and product fidelity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Functionalization at the 2-Position
The 2-[(2-phenylethyl)amino]methyl substituent is introduced via nucleophilic substitution or reductive amination:
-
Thiol-mediated annulation : Reaction of 2-aminobenzamides with thiols under transition-metal-free conditions forms 2-aryl/alkyl-substituted quinazolinones .
-
Mitsunobu reaction : Coupling of alcohols with the quinazolinone core using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Key Reaction Data
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Microwave synthesis | R1COCl, P(PhO)₃, pyridine, 150°C | 85–92 | |
| Reductive amination | Zn/AcOH, Pd/C, H₂ | 78 | |
| Thiol annulation | o-Aminobenzamide + thiols, 120°C | 65–98 |
Modification of the 3-Phenyl Group
The 3-phenyl group can be functionalized via electrophilic aromatic substitution or cross-coupling:
-
Chlorination : POCl₃ introduces Cl at the phenyl para-position .
-
Suzuki coupling : Pd-catalyzed coupling with aryl boronic acids to diversify the phenyl ring .
Derivatization of the Aminoethyl Side Chain
The (2-phenylethyl)amino moiety undergoes further reactions:
-
Acylation : Treatment with chloroacetyl chloride forms amides, enabling cyclization to imidazoquinazolines .
-
Schiff base formation : Condensation with aldehydes yields hydrazone derivatives (e.g., compound 34 in ).
Example Reaction
-
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one + 4-chlorobenzaldehyde → Hydrazone derivative (m.p. 153–155°C, IR: 1693 cm⁻¹ C=O) .
Catalytic and Green Chemistry Approaches
-
Microwave promotion : Reduces reaction time from hours to minutes (e.g., 10 min at 250°C) .
-
Solvent-free conditions : Reactions in molten tetrabutylammonium bromide (TBAB) improve atom economy .
Stability and Reactivity Trends
-
The 3-phenyl group enhances steric hindrance, slowing nucleophilic attacks at the 2-position .
-
Electron-withdrawing substituents on the phenyl ring (e.g., -Cl, -CF₃) increase electrophilicity of the quinazolinone core .
Comparative Analysis of Synthetic Routes
| Parameter | Microwave Method | Classical Cyclization | Thiol Annulation |
|---|---|---|---|
| Time | 10–30 min | 6–12 h | 2–4 h |
| Yield | 85–92% | 70–78% | 65–98% |
| Catalyst | None | Zn/AcOH | None |
| Scalability | High | Moderate | High |
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((Phenethylamino)methyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Pharmacological Implications
Position 3 Substitutions
- In contrast, 3-(arylideneamino) groups (Schiff bases) in compounds from exhibit lower metabolic stability due to imine bond susceptibility to hydrolysis .
- 3-Benzyl or 3-(pyridin-3-ylmethyl) groups : Found in and , these substituents introduce aromatic or heteroaromatic moieties that enhance interactions with acetylcholinesterase (AChE) or cancer cell targets. However, the target compound’s phenyl group lacks the hydrogen-bonding capability of pyridine, which may reduce AChE affinity but improve lipid solubility .
Position 2 Substitutions
- 2-[(2-Phenylethyl)amino]methyl group: The target compound’s branched alkylamine chain may improve solubility compared to 2-methylthio () or 2-thioxo () groups. However, it is less electron-withdrawing than 2-fluoro or 2-(imidazo[4,5-b]pyridinyl)thio groups in , which are critical for ENPP1 inhibition .
- 2-Triazolylmethyl groups : Compounds in with 1,2,3-triazole rings show strong AChE inhibition (87% activity vs. donepezil) due to π-π stacking and hydrogen bonding. The target compound’s phenylethyl group may favor hydrophobic interactions over polar interactions .
Biological Activity
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is noted for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and other medical fields. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
Anticancer Activity
Quinazolinone derivatives, including the target compound, have shown promising anticancer properties. Research indicates that these compounds can induce cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Quinazolinones are believed to exert their anticancer effects through several mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA synthesis. For instance, compounds structurally similar to this compound have been reported to inhibit growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values ranging from 10 µM to 12 µM .
- Case Studies : In a study involving various quinazolinone derivatives, one compound demonstrated significant cytotoxicity against the PC3 cell line with an IC50 value of 10 µM. This suggests that modifications in the quinazolinone structure can enhance anticancer potency .
Antihistaminic Activity
Another area of interest is the antihistaminic activity of quinazolinones. A related compound showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential use as a new class of H1-antihistamines.
- Efficacy : The compound OT5, a derivative of quinazolinone, exhibited 71.70% protection compared to chlorpheniramine maleate's 70.09%, with significantly lower sedation effects . This indicates that similar derivatives may enhance therapeutic profiles while minimizing side effects.
Antimicrobial Activity
Quinazolinones have also been evaluated for their antimicrobial properties. Studies have indicated activity against various bacterial strains and fungi.
- Activity Spectrum : Certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, with low minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .
Summary of Biological Activities
Q & A
Q. Basic
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), methylene groups (δ 1.3–1.4 ppm), and amine protons (δ 2.0–4.0 ppm). Carbonyl (C=O) and imine (C=N) carbons appear at δ 161–164 ppm .
- IR Spectroscopy : Confirm C=O (1671 cm⁻¹), C=N (1598 cm⁻¹), and NH/OH (3342 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in methanol hemisolvate structures .
Best Practice : Use deuterated DMSO for NMR to enhance solubility of polar intermediates.
What safety protocols are critical during experimental handling?
Q. Basic
- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/gases .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Spill Management : Neutralize acidic residues (e.g., glacial acetic acid) with sodium bicarbonate before disposal .
Advanced Tip : Conduct a hazard assessment using the compound’s SDS, focusing on reactivity with oxidizing agents .
How can synthesis yields be optimized under varying catalytic conditions?
Q. Advanced
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline) to accelerate imine formation .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilic substitution rates compared to ethanol .
- Microwave Assistance : Reduce reflux time from hours to minutes while maintaining >80% yield .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
How can contradictions in reported pharmacological activities be resolved?
Advanced
Contradictions in anti-inflammatory or antimicrobial data may arise from:
Q. Resolution Strategy :
Replicate studies using standardized protocols (e.g., OECD guidelines).
Perform SAR analysis to isolate critical functional groups .
What computational approaches predict the bioactivity of novel derivatives?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or GABAₐ receptors. The quinazolinone core shows high affinity for COX-2’s hydrophobic pocket .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values to design potent anti-inflammatory agents .
- ADMET Prediction : SwissADME predicts blood-brain barrier penetration, critical for CNS-targeted derivatives .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced analgesic activity due to improved target binding .
How can regioselectivity challenges in quinazolinone functionalization be addressed?
Q. Advanced
- Directing Groups : Install temporary groups (e.g., -B(OH)₂) at the C2 position to steer electrophilic substitution .
- Metal Catalysis : Pd-catalyzed C-H activation enables selective arylation at the C6/C8 positions .
Validation : Analyze regioselectivity via LC-MS/MS and compare with DFT-calculated reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
